

# Application Notes and Protocols: Synthesis of Dihdropyrazolopyrimidinone Derivatives using **tert-Butyl 1-allylhydrazinecarboxylate**

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## Compound of Interest

Compound Name:	<i>tert-Butyl 1-allylhydrazinecarboxylate</i>
Cat. No.:	B153078

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Dihdropyrazolopyrimidinones are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. This document outlines a detailed protocol for the synthesis of dihdropyrazolopyrimidinone derivatives, commencing with the versatile starting material, **tert-butyl 1-allylhydrazinecarboxylate**. The synthetic strategy involves a two-step sequence: first, the formation of a key intermediate, a 1-allyl-5-aminopyrazole derivative, followed by the construction of the pyrimidinone ring through a cyclocondensation reaction. This approach allows for the introduction of molecular diversity at various positions of the scaffold, making it highly valuable for the generation of compound libraries for drug discovery programs.

## Overall Synthetic Scheme

The synthesis of dihdropyrazolopyrimidinone derivatives is achieved through a two-step process. The first step involves the synthesis of a 1-allyl-5-aminopyrazole intermediate by reacting **tert-butyl 1-allylhydrazinecarboxylate** with a  $\beta$ -ketonitrile. The subsequent step is the cyclocondensation of the aminopyrazole intermediate with a  $\beta$ -dicarbonyl compound to yield the final dihdropyrazolopyrimidinone product.

## Experimental Protocols

### Step 1: Synthesis of tert-Butyl 1-allyl-5-amino-3-(R<sup>1</sup>)-1H-pyrazole-4-carboxylate

This procedure details the synthesis of the key aminopyrazole intermediate.

#### Materials:

- **tert-Butyl 1-allylhydrazinecarboxylate**
- β-Ketonitrile (e.g., Ethyl 2-cyano-3-oxobutanoate for R<sup>1</sup> = CH<sub>3</sub>)
- Ethanol (absolute)
- Glacial Acetic Acid
- Sodium Bicarbonate solution (saturated)
- Ethyl Acetate
- Brine
- Anhydrous Sodium Sulfate
- Silica Gel for column chromatography

#### Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate
- Rotary evaporator
- Separatory funnel

- Chromatography column
- Standard laboratory glassware

Procedure:

- To a solution of the appropriate  $\beta$ -ketonitrile (1.0 eq) in absolute ethanol (10 mL/mmol of  $\beta$ -ketonitrile), add **tert-butyl 1-allylhydrazinecarboxylate** (1.1 eq).
- Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.
- Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
- Upon completion, allow the reaction mixture to cool to room temperature and then concentrate under reduced pressure using a rotary evaporator.
- Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure **tert-butyl 1-allyl-5-amino-3-(R<sup>1</sup>)-1H-pyrazole-4-carboxylate**.

## Step 2: Synthesis of 1-allyl-dihydropyrazolo[3,4-d]pyrimidin-4(5H)-one Derivatives

This protocol describes the formation of the dihydropyrazolopyrimidinone ring system.

Materials:

- **tert-Butyl 1-allyl-5-amino-3-(R<sup>1</sup>)-1H-pyrazole-4-carboxylate** (from Step 1)
- $\beta$ -Dicarbonyl compound (e.g., Ethyl acetoacetate for R<sup>2</sup> = CH<sub>3</sub>, R<sup>3</sup> = OEt)
- Ethanol (absolute)

- Hydrochloric Acid (catalytic amount)
- Diethyl Ether
- Filtration apparatus

**Equipment:**

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate
- Sintered glass funnel
- Standard laboratory glassware

**Procedure:**

- In a round-bottom flask, dissolve the tert-butyl 1-allyl-5-amino-3-(R<sup>1</sup>)-1H-pyrazole-4-carboxylate (1.0 eq) in absolute ethanol (15 mL/mmol of aminopyrazole).
- Add the  $\beta$ -dicarbonyl compound (1.2 eq) to the solution.
- Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).
- Heat the reaction mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 6-12 hours.
- Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
- If a precipitate forms, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
- If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or silica gel column chromatography to yield the desired 1-

allyl-dihydropyrazolo[3,4-d]pyrimidin-4(5H)-one derivative.

## Data Presentation

Table 1: Synthesis of tert-Butyl 1-allyl-5-amino-3-(R<sup>1</sup>)-1H-pyrazole-4-carboxylate Derivatives

Entry	R <sup>1</sup>	β-Ketonitrile	Reaction Time (h)	Yield (%)
1	CH <sub>3</sub>	Ethyl 2-cyano-3-oxobutanoate	6	85
2	Ph	Ethyl 2-cyano-3-oxo-3-phenylpropanoate	8	78
3	CF <sub>3</sub>	Ethyl 4,4,4-trifluoro-2-cyano-3-oxobutanoate	5	91

Table 2: Synthesis of 1-allyl-dihydropyrazolo[3,4-d]pyrimidin-4(5H)-one Derivatives

Entry	R <sup>1</sup>	R <sup>2</sup>	R <sup>3</sup>	β-Dicarbon yl Compoun d	Reaction Time (h)	Yield (%)
1	CH <sub>3</sub>	CH <sub>3</sub>	OEt	Ethyl acetoacetate	8	82
2	Ph	Ph	OEt	Ethyl benzoylacetate	10	75
3	CF <sub>3</sub>	CH <sub>3</sub>	CH <sub>3</sub>	Acetylacetone	7	88

## Mandatory Visualization Synthetic Workflow

The overall synthetic workflow for the preparation of dihydropyrazolopyrimidinone derivatives is depicted below.

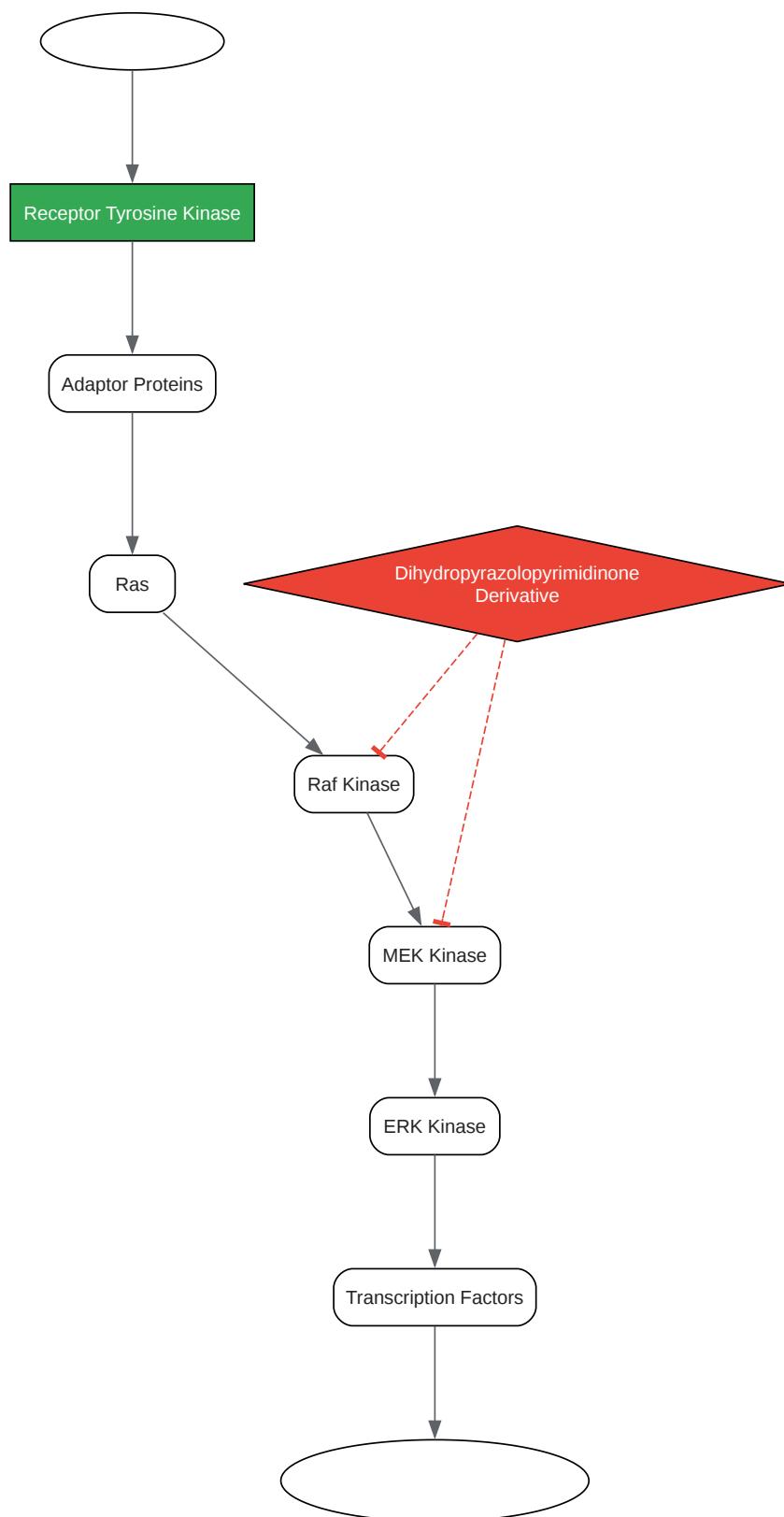


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Caption: Synthetic workflow for dihydropyrazolopyrimidinone derivatives.

## Plausible Signaling Pathway Involvement

Dihydropyrazolopyrimidinone derivatives have been reported to interact with various biological targets, including protein kinases, which are crucial components of cellular signaling pathways. The diagram below illustrates a simplified generic kinase signaling pathway that could be a target for such compounds.



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Caption: Generic kinase signaling pathway potentially targeted by derivatives.

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